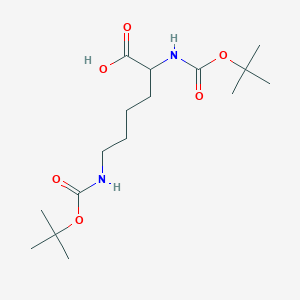

Boc-lys(boc)-OH

Vue d'ensemble

Description

L’acide (S)-2,6-bis((tert-butoxycarbonyl)amino)hexanoïque est un dérivé de la lysine, un acide aminé essentiel. Ce composé se caractérise par la présence de deux groupes amino protégés par tert-butoxycarbonyle, ce qui en fait un intermédiaire précieux dans la synthèse peptidique et d’autres applications de synthèse organique.

Applications De Recherche Scientifique

L’acide (S)-2,6-bis((tert-butoxycarbonyl)amino)hexanoïque est largement utilisé en recherche scientifique, en particulier dans les domaines suivants :

Chimie : Comme intermédiaire dans la synthèse de peptides et d’autres molécules complexes.

Médecine : Dans le développement de médicaments et d’agents thérapeutiques à base de peptides.

Industrie : Dans la production de matériaux à base de peptides et comme élément constitutif d’entités chimiques plus complexes.

Mécanisme D'action

Le principal mécanisme d’action de l’acide (S)-2,6-bis((tert-butoxycarbonyl)amino)hexanoïque réside dans son rôle de dérivé de lysine protégé. Les groupes tert-butoxycarbonyle protègent les groupes amino pendant les réactions chimiques, empêchant les réactions secondaires indésirables. Lors de la déprotection, les groupes amino libres peuvent participer à divers processus biochimiques, y compris la formation de liaisons peptidiques et les interactions enzymatiques .

Analyse Biochimique

Biochemical Properties

Boc-lys(boc)-OH is involved in the deacetylation process, a key biochemical reaction. It interacts with enzymes such as histone deacetylases (HDACs), which catalyze the removal of acetyl groups from lysine residues in histone and nonhistone proteins . The interaction between this compound and these enzymes is crucial for regulating cellular processes like gene transcription, cell differentiation, DNA damage responses, and apoptosis .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by regulating gene transcription and cellular metabolism through its interaction with HDACs . Its impact on cell signaling pathways is also significant, as it can lead to changes in the conformation and/or activity of the substrates .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and influencing enzyme activity. It is involved in the deacetylation process, where it interacts with HDACs to remove acetyl groups from lysine residues in histone and nonhistone proteins . This can lead to changes in gene expression and influence various cellular processes .

Metabolic Pathways

This compound is involved in metabolic pathways related to the deacetylation process. It interacts with enzymes like HDACs and can influence metabolic flux or metabolite levels

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’acide (S)-2,6-bis((tert-butoxycarbonyl)amino)hexanoïque implique généralement la protection des groupes amino de la lysine par des groupes tert-butoxycarbonyle. Cela peut être réalisé en utilisant du dicarbonate de di-tert-butyle en présence d’une base telle que l’hydroxyde de sodium ou la 4-diméthylaminopyridine dans l’acétonitrile . La réaction est généralement effectuée à température ambiante ou à des températures légèrement plus élevées pour assurer la protection complète des groupes amino.

Méthodes de production industrielle

En milieu industriel, la production de l’acide (S)-2,6-bis((tert-butoxycarbonyl)amino)hexanoïque suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l’utilisation de grands réacteurs et un contrôle précis des conditions de réaction pour garantir un rendement et une pureté élevés. Le produit est ensuite purifié en utilisant des techniques telles que la cristallisation ou la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions

L’acide (S)-2,6-bis((tert-butoxycarbonyl)amino)hexanoïque subit diverses réactions chimiques, notamment :

Réactions de déprotection : Élimination des groupes tert-butoxycarbonyle en utilisant des acides forts tels que l’acide trifluoroacétique ou l’acide chlorhydrique dans le méthanol.

Réactions de couplage : Formation de liaisons peptidiques en utilisant des réactifs de couplage comme le N,N’-diisopropylcarbodiimide et le 1-hydroxybenzotriazole.

Réactifs et conditions courants

Déprotection : Acide trifluoroacétique dans le dichlorométhane ou acide chlorhydrique dans le méthanol.

Couplage : N,N’-diisopropylcarbodiimide et 1-hydroxybenzotriazole dans des solvants anhydres comme le diméthylformamide.

Produits majeurs

Déprotection : Lysine ou ses dérivés.

Couplage : Peptides ou dérivés peptidiques.

Comparaison Avec Des Composés Similaires

Composés similaires

- Acide (S)-2-amino-6-((tert-butoxycarbonyl)amino)hexanoïque

- Acide (S)-2-((tert-butoxycarbonyl)amino)-5-((2,2,10,10-tétraméthyl-4,8-dioxo-3,9-dioxa-5,7-diazaundécan-6-ylidène)amino)pentanoïque

Unicité

L’acide (S)-2,6-bis((tert-butoxycarbonyl)amino)hexanoïque est unique en raison de sa double protection des groupes amino, ce qui confère une plus grande stabilité et une plus grande polyvalence dans les applications synthétiques par rapport aux composés avec un seul groupe amino protégé. Cette double protection permet une synthèse plus complexe et contrôlée de peptides et d’autres dérivés.

Propriétés

IUPAC Name |

(2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O6/c1-15(2,3)23-13(21)17-10-8-7-9-11(12(19)20)18-14(22)24-16(4,5)6/h11H,7-10H2,1-6H3,(H,17,21)(H,18,22)(H,19,20)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBVSXKMMQOZUNU-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428554 | |

| Record name | BOC-LYS(BOC)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2483-46-7 | |

| Record name | BOC-LYS(BOC)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2,6-bis({[(tert-butoxy)carbonyl]amino})hexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

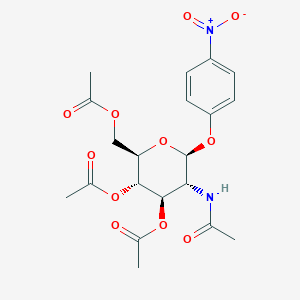

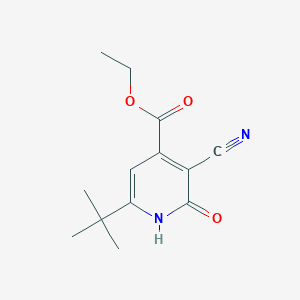

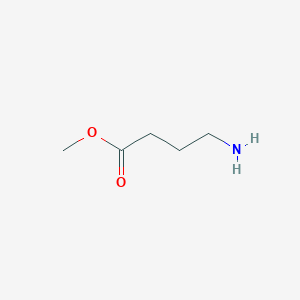

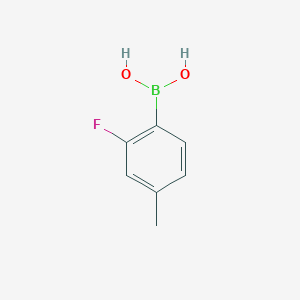

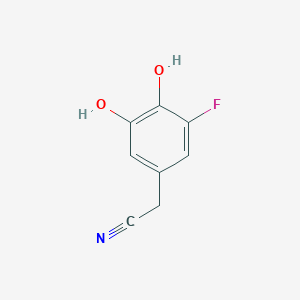

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid](/img/structure/B19598.png)